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Adenosine 5'-diphosphate - 112360-08-4

Adenosine 5'-diphosphate

Catalog Number: EVT-1177895
CAS Number: 112360-08-4
Molecular Formula: C10H15N5O10P2
Molecular Weight: 427.2 g/mol
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Product Introduction

Description
Adp, also known as H3ADP or magnesium ADP, belongs to the class of organic compounds known as purine ribonucleoside diphosphates. These are purine ribobucleotides with diphosphate group linked to the ribose moiety. Adp is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Adp has been found throughout all human tissues, and has also been primarily detected in saliva, urine, blood, and cerebrospinal fluid. Adp can be found anywhere throughout the human cell, such as in cytoplasm, nucleus, mitochondria, and peroxisome. Adp exists in all eukaryotes, ranging from yeast to humans. In humans, Adp is involved in phosphatidylethanolamine biosynthesis pe(22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/16:0) pathway, phosphatidylcholine biosynthesis PC(22:0/22:2(13Z, 16Z)) pathway, phosphatidylethanolamine biosynthesis pe(18:1(11Z)/18:1(9Z)) pathway, and phosphatidylcholine biosynthesis PC(11D3/11m5) pathway. Adp is also involved in several metabolic disorders, some of which include isobutyryl-CoA dehydrogenase deficiency, pyruvate dehydrogenase deficiency (e2), xanthine dehydrogenase deficiency (xanthinuria), and the congenital disorder OF glycosylation CDG-iid pathway.
ADP is a purine ribonucleoside 5'-diphosphate having adenine as the nucleobase. It has a role as a human metabolite and a fundamental metabolite. It is an adenosine 5'-phosphate and a purine ribonucleoside 5'-diphosphate. It is a conjugate acid of an ADP(3-) and an ADP(2-).
Adenosine 5'-(trihydrogen diphosphate). An adenine nucleotide containing two phosphate groups esterified to the sugar moiety at the 5'-position.
Source and Classification

Adenosine 5'-diphosphate is classified as a nucleotide, which is a fundamental building block of nucleic acids. It is produced in cells primarily through the hydrolysis of adenosine 5'-triphosphate, a more energy-rich molecule. In addition to its role as an energy carrier, adenosine 5'-diphosphate serves as a substrate for various enzymes involved in metabolic pathways, such as adenosine diphosphate-glucose pyrophosphorylase, which catalyzes the formation of adenosine 5'-diphosphate-glucose from glucose 1-phosphate and adenosine 5'-triphosphate .

Synthesis Analysis

The synthesis of adenosine 5'-diphosphate can be achieved through several methods:

  1. Non-enzymatic Method: A notable approach involves the transfer of the terminal phosphate group from adenosine 5'-triphosphate to methanol in the presence of hydrochloric acid. This method yields adenosine 5'-diphosphate with a purification yield of approximately 60%. The reaction does not result in methylation of the nucleotide, ensuring the integrity of the pyrophosphate moiety .
  2. Enzymatic Synthesis: Enzymatic pathways also facilitate the synthesis of adenosine 5'-diphosphate from other nucleotides or through phosphorylation reactions involving various substrates. For example, the conversion of adenosine 5'-monophosphate to adenosine 5'-diphosphate can occur via kinase enzymes that catalyze the transfer of phosphate groups .
  3. Chemical Synthesis: Various synthetic routes have been developed, including those utilizing N,N'-acyldibenzotriazole as a coupling agent to form the diphosphate bond . These methods often require careful control of reaction conditions to optimize yield and purity.
Molecular Structure Analysis

Adenosine 5'-diphosphate has a molecular formula of C10H15N5O10P2. Its structure features:

  • Adenosine Backbone: Comprising an adenine base attached to a ribose sugar.
  • Phosphate Groups: Two phosphate groups are linked by a high-energy phosphoanhydride bond at the 5' position of the ribose sugar.

The molecular structure can be represented as follows:

C10H15N5O10P2\text{C}_{10}\text{H}_{15}\text{N}_{5}\text{O}_{10}\text{P}_{2}

Structural Characteristics

  • The ribose sugar is in its β-furanose form.
  • The phosphates are negatively charged at physiological pH, contributing to the molecule's solubility and reactivity.
  • The spatial arrangement allows for interactions with various enzymes and substrates in metabolic pathways.
Chemical Reactions Analysis

Adenosine 5'-diphosphate participates in several critical biochemical reactions:

  1. Phosphorylation Reactions: It acts as a substrate for kinases that phosphorylate other molecules, converting it into adenosine 5'-triphosphate or other nucleotide derivatives.
  2. Dephosphorylation: Enzymes such as adenylate kinase can catalyze the reversible conversion between adenosine 5'-diphosphate and adenosine 5'-monophosphate while producing adenosine 5'-triphosphate .
  3. Glycogen Synthesis: In glycolysis, it participates in the formation of adenosine 5'-diphosphate-glucose, which is crucial for glycogen synthesis .
Mechanism of Action

The mechanism of action for adenosine 5'-diphosphate primarily involves its role as an energy currency within cells. Upon hydrolysis, it releases energy that drives various cellular processes. The binding of adenosine 5'-diphosphate to specific receptors or enzymes can also trigger signaling cascades that regulate metabolic pathways.

Key Points on Mechanism

  • Energy Transfer: Hydrolysis of the phosphoanhydride bond releases energy used for cellular functions.
  • Signal Transduction: Interaction with receptors can modulate physiological responses, including platelet aggregation and vascular tone.
Physical and Chemical Properties Analysis

Adenosine 5'-diphosphate exhibits several distinctive physical and chemical properties:

  • Molecular Weight: Approximately 427.2 g/mol.
  • Solubility: Highly soluble in water due to its ionic nature.
  • pH Stability: Stable at physiological pH (around pH 7), but sensitive to extreme pH levels which may lead to hydrolysis.
  • Melting Point: Decomposes rather than melting at elevated temperatures.

These properties make it an essential molecule for cellular metabolism and signaling.

Applications

Adenosine 5'-diphosphate has numerous scientific applications:

  1. Biochemical Research: It serves as a substrate in studies involving enzyme kinetics and metabolic pathways.
  2. Pharmacology: Understanding its role in signal transduction has implications for drug development targeting cardiovascular diseases and platelet function .
  3. Biotechnology: Used in assays for enzyme activity related to nucleotide metabolism and energy transfer processes.
Structural and Physicochemical Properties of Adenosine 5'-Diphosphate

Molecular Composition and Stereochemical Configuration

Adenosine 5'-diphosphate (ADP) is a purine nucleotide with the molecular formula C₁₀H₁₅N₅O₁₀P₂ and a molar mass of 427.20 g/mol [1] [4]. Its structure comprises three key components: (1) the purine base adenine attached via a β-N9-glycosidic bond to (2) the C1' carbon of ribose, and (3) a diphosphate group esterified to the C5' hydroxyl group of the ribose ring [4]. The ribose moiety adopts a furanose conformation with chiral centers at C1', C2', C3', and C4', conferring stereospecificity essential for enzyme recognition [5] [7]. The diphosphate group (P₂O₇⁴⁻) consists of two phosphate units connected by a phosphoanhydride bond, which exhibits high-energy character crucial for metabolic energy transfer [4].

Comparative Analysis of Adenosine 5'-diphosphate, Adenosine 5'-triphosphate, and Adenosine 5'-monophosphate: Phosphate Bond Energetics

The adenosine phosphate series demonstrates progressive energetic differences directly related to phosphate group number and bond types:

Table 1: Comparative Properties of Adenosine Phosphates

PropertyAdenosine 5'-monophosphate (AMP)Adenosine 5'-diphosphate (ADP)Adenosine 5'-triphosphate (ATP)
Phosphate Groups123
High-Energy Bonds0 (phosphoester)1 (phosphoanhydride)2 (phosphoanhydrides)
Hydrolysis Energy Release~14 kJ/mol~30.5 kJ/mol~30.5 kJ/mol per bond
Deprotonation BehaviorForms monoanionForms dianion (preferential α,β-phosphate deprotonation)Forms dianion/trianion

The phosphoanhydride bonds in Adenosine 5'-diphosphate release approximately 30.5 kJ/mol (7.3 kcal/mol) upon hydrolysis—significantly higher than AMP's phosphoester bond (~14 kJ/mol) [4]. This energy differential enables Adenosine 5'-diphosphate to function as an intermediate energy carrier between Adenosine 5'-triphosphate (high-energy reservoir) and Adenosine 5'-monophosphate (low-energy product) in cellular energy cycles [4] [8]. The pyrophosphate moiety in Adenosine 5'-diphosphate exhibits greater charge delocalization than Adenosine 5'-monophosphate, facilitating electrophilic attack during kinase-mediated phosphorylation reactions [2].

Spectroscopic Characterization: IR-MPD and Photoelectron Spectroscopy in Gas Phase

Gas-phase studies of doubly deprotonated Adenosine 5'-diphosphate ([ADP-2H]²⁻) using infrared multiple photon dissociation (IR-MPD) spectroscopy reveal distinct vibrational fingerprints in the X-H stretch region (X = C, N, O) [2] [8]. Key bands include:

  • Phosphate P=O stretches: 1100-1200 cm⁻¹ region, sensitive to deprotonation state
  • Ribose C-O vibrations: 1000-1100 cm⁻¹, influenced by phosphate interactions
  • Adenine N-H stretches: 3400-3500 cm⁻¹, unchanged by phosphate deprotonation

Photoelectron spectroscopy at 4.66 and 6.42 eV photon energies measured an adiabatic detachment energy of 1.35 eV for [ADP-2H]²⁻, significantly lower than Adenosine 5'-triphosphate's 3.35 eV [8]. This difference reflects Adenosine 5'-triphosphate's greater charge stabilization capacity via its additional phosphate group. Time-dependent density functional theory simulations confirm photodetachment originates primarily from lone pair orbitals on phosphate oxygen atoms [8].

Table 2: Spectroscopic Signatures of Adenosine 5'-diphosphate Dianions

TechniqueKey Spectral RegionsAdenosine 5'-diphosphate-Specific Findings
IR-MPD900-1200 cm⁻¹ (P-O stretches)Distinct α-phosphate vibrations at 1100 cm⁻¹
3000-3600 cm⁻¹ (X-H stretches)Ribose O-H broadening at 3300 cm⁻¹
Photoelectron Spectroscopy1-4 eV binding energy rangeAdiabatic detachment: 1.35 eV; Coulomb barrier: ~2.2 eV
Isotope-Labeled IRSpectral shifts in D₂OConfirms deprotonation sites at phosphate groups

Deprotonation States and Coulombic Repulsion Dynamics

In doubly deprotonated states ([ADP-2H]²⁻), the preferred deprotonation sites are the two acidic protons of the diphosphate moiety, generating a dianionic species with significant intramolecular Coulomb repulsion [2] [8]. This repulsion creates a characteristic Coulomb barrier estimated at ~2.2 eV—higher than Adenosine 5'-triphosphate's ~1.9 eV barrier due to shorter phosphate group separation in Adenosine 5'-diphosphate [8]. The repulsive forces influence molecular conformation by favoring extended phosphate chain geometries that maximize anion-anion separation [8]. Comparative studies show the α-phosphate (adjacent to ribose) and β-phosphate exhibit preferential deprotonation over the ribose hydroxyl groups, as confirmed through deuterium exchange experiments and B3LYP/TZVPP density functional theory calculations [8]. The dianion's stability is thus governed by a balance between charge localization on electronegative oxygen atoms and conformational strain induced by Coulombic forces.

Solubility, Stability, and Ionic Interactions in Aqueous Media

Adenosine 5'-diphosphate exhibits high water solubility (85-117 mg/mL, equivalent to 198-234 mM at 25°C), attributed to its ionic phosphate groups and hydrophilic ribose components [3] [5] [6]. The sodium salt form (Adenosine 5'-diphosphate sodium salt) enhances stability through cation-anion interactions, with recommended storage at -20°C to prevent hydrolytic degradation [3] [9]. In solution, Adenosine 5'-diphosphate undergoes pH-dependent speciation:

  • Below pH 4: H₄ADP⁺ (fully protonated)
  • pH 4-6: H₃ADP (monoanion formation)
  • pH 6-8: H₂ADP²⁻ (dominant physiological form, dianion)
  • Above pH 8: ADP³⁻ (partial trianion)

Ionic interactions with divalent cations (Mg²⁺, Ca²⁺) are biologically significant, forming complexes like MgADP that serve as substrates for kinases and ATP synthases [4] [9]. The chelation of Mg²+ partially neutralizes phosphate charge repulsion, stabilizing conformations favorable for enzymatic binding. Hydrolytic stability decreases with temperature due to phosphoanhydride bond lability, requiring pH-buffered conditions for long-term storage [3] [5].

Properties

CAS Number

112360-08-4

Product Name

Adenosine 5'-diphosphate

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

Molecular Formula

C10H15N5O10P2

Molecular Weight

427.2 g/mol

InChI

InChI=1S/C10H15N5O10P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1

InChI Key

XTWYTFMLZFPYCI-KQYNXXCUSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N

Synonyms

5'-Pyrophosphate, Adenosine
Adenosine 5' Pyrophosphate
Adenosine 5'-Pyrophosphate
Adenosine Diphosphate
Adenosine Pyrophosphate
ADP
ADP, Magnesium
Diphosphate, Adenosine
Magnesium ADP
MgADP
Pyrophosphate, Adenosine

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N

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